molecular formula C18H23BrClNO3 B593658 25B-NB4OMe (hydrochloride)

25B-NB4OMe (hydrochloride)

Cat. No.: B593658
M. Wt: 416.7 g/mol
InChI Key: NSOWPQJRJBOZQN-UHFFFAOYSA-N
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Description

25B-NB4OMe (hydrochloride) is a synthetic compound that belongs to the phenethylamine class of chemicals. It is structurally categorized as a phenethylamine and is known for its potent hallucinogenic properties. The compound is primarily used as an analytical reference standard in research and forensic applications .

Mechanism of Action

Target of Action

25B-NB4OMe, also known as NBOMe-2C-B, is a derivative of the phenethylamine psychedelic 2C-B . The primary target of 25B-NB4OMe is the serotonin 5-HT2A receptor . This receptor is a part of the serotonin system, which plays a key role in regulating mood, cognition, and perception .

Mode of Action

25B-NB4OMe acts as a potent full agonist for the 5-HT2A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 25B-NB4OMe binds to the 5-HT2A receptor, activating it and leading to a series of events in the cell that results in a response . The activation of these receptors by 25B-NBOMe results in significant behavioral toxicity that provokes hallucinogenic and stimulant effects, even in low dosages .

Biochemical Pathways

The activation of the 5-HT2A receptor by 25B-NB4OMe can lead to various downstream effects. One of the key pathways affected is the serotonin pathway, which can lead to altered perception and mood . Additionally, 25B-NB4OMe may also affect the dopamine system, potentially contributing to its rewarding and reinforcing properties .

Pharmacokinetics

It is known that the duration of effects lasts about 3-10 hours . The parent compound is rapidly cleared from the blood when used in tracer doses .

Result of Action

The activation of the 5-HT2A receptor by 25B-NB4OMe leads to a range of effects. These include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis . In severe cases, it can lead to rhabdomyolysis, disseminated intravascular coagulation, hypoglycemia, metabolic acidosis, and multiorgan failure .

Action Environment

The action of 25B-NB4OMe can be influenced by various environmental factors. For instance, the presence of other substances in the body can potentially interact with 25B-NB4OMe, altering its effects. Additionally, individual factors such as the user’s health status, genetic makeup, and tolerance can also influence the drug’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25B-NB4OMe (hydrochloride) involves several steps, starting with the preparation of the precursor 2C-B. The precursor is then subjected to a series of chemical reactions to introduce the N-(4-methoxybenzyl) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of 25B-NB4OMe (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in specialized facilities equipped with advanced analytical and purification techniques .

Chemical Reactions Analysis

Types of Reactions

25B-NB4OMe (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenethylamines .

Scientific Research Applications

25B-NB4OMe (hydrochloride) has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

25B-NB4OMe (hydrochloride) is unique due to its specific substitution pattern and high potency as a 5-HT2A receptor agonist. This makes it a valuable tool for research in neuropharmacology and analytical chemistry .

Properties

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOWPQJRJBOZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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